molecular formula C12H12FNO3S B4541399 1-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE

1-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4541399
M. Wt: 269.29 g/mol
InChI Key: HLMRJAIPWNGKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE is an organic compound that features a fluorophenyl group, a furan ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The methanesulfonamide moiety can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE
  • 1-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE
  • 1-(4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE

Comparison: 1-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE is unique due to the presence of the fluorine atom, which can enhance the compound’s lipophilicity and metabolic stability compared to its chloro, bromo, and methoxy analogs. The fluorine atom can also influence the compound’s binding affinity to target proteins, making it a valuable compound for drug design and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMRJAIPWNGKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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